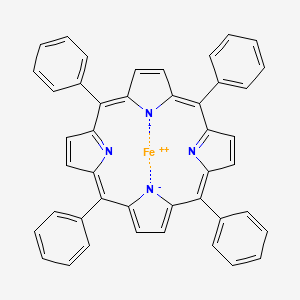

Iron tetraphenylporphine

説明

Synthesis Analysis

FeTPP can be synthesized through various methods. One common approach involves the reaction of tetraphenylporphine (TPP) with iron salts. For instance, the monomers tetraphenyl-porphinatomanganese(III) chloride (MnTPPCl) and tetraphenylporphinato-iron(III) chloride (FeTPPCl) are synthesized by adding the corresponding salt of the metal to a refluxing solution of dimethyl formamide (DMF) containing TPP in stoichiometric proportion .

科学的研究の応用

Anti-Proliferative Applications

- Coronary Heart Disease Treatment : FeTPP serves as an iron chelator with anti-proliferative effects on human vascular smooth muscle cells (HA-VSMCs), making it a potential drug for drug-eluting stent (DES) implantation in coronary heart disease treatment. It shows sustained release from polymer coating layers used in stents (Park et al., 2008).

Catalytic and Chemical Properties

- Photopolymerization : FeTPP is used in photopolymerization of vinyl monomers, demonstrating significant activity in such processes. This application is relevant in the field of polymer science (Inaki et al., 1978).

- Catalytic Decarbonylation : Iron(II) complexes of FeTPP act as catalysts in the decarbonylation of aldehydes, an important reaction in organic chemistry (Belani et al., 1988).

Electronic and Molecular Structure Studies

- Study of Electronic Structure : Research on the electronic structure of FeTPP provides insights into the spin states and bonding characteristics of the iron ion in the porphyrin complex, which is essential for understanding its reactivity and potential applications (Liao et al., 2002).

Medical Imaging and Staining

- Electron-Dense Stain for Elastic Tissue : In medical imaging, FeTPP derivatives, like tetraphenylporphine sulfonate, are used for staining elastic tissues in electron microscopy, enhancing the visibility and contrast of these tissues (Albert & Fleischer, 1970).

Enzymatic Activity Enhancement

- Enhancing Na+, K+-ATPase Activity : FeTPP and its derivatives demonstrate an insulin-like effect on Na+, K+-ATPase, an important enzyme in cellular function. This application is particularly relevant in the context of diseases like diabetes mellitus (Hai & Kizilbash, 2016).

Synthesis and Characterization

- Synthetic Porphyrins : FeTPP is synthesized and characterized for various applications, including as model compounds in the study of heme-enzyme mechanisms and as radiation sensitizing or protecting agents (Datta-gupta & Bardos, 1968).

作用機序

FeTPP exhibits interesting properties, including photo-catalytic activity. When exposed to solar radiation, it can degrade organic dyes, such as Amido Black 10B. The photodynamic capabilities of FeTPP are attributed to redox reactions occurring at specific groups within the dye molecule. pH plays a significant role in the degradation process .

将来の方向性

特性

IUPAC Name |

iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28N4.Fe/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYCMWUUWAFXIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H28FeN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-{[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl}carbamate](/img/structure/B3245082.png)

![8-({[(Tert-butoxy)carbonyl]amino}methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B3245110.png)

![(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B3245123.png)